

# Genetic Transformation of Acinetobacter baylyi ADP1: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ADP-1	
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## Introduction

Acinetobacter baylyi ADP1 is a non-pathogenic soil bacterium renowned for its remarkable natural competence, making it an exceptionally tractable organism for genetic engineering.[1] [2][3] Its ability to efficiently take up and incorporate exogenous DNA into its chromosome without the need for chemical treatment or electroporation has positioned it as a valuable chassis in synthetic biology and metabolic engineering.[2][4] This document provides detailed protocols for the genetic transformation of A. baylyi ADP1, quantitative data on transformation efficiencies, and a schematic overview of the natural transformation pathway.

### **Data Presentation**

Table 1: Transformation Frequency of A. baylyi ADP1

with PCR Products

Homology Length (per flank)	DNA Amount	Transformation Frequency
>1000 bp	100 ng	~1 x 10 <sup>-4</sup>
500 bp	100 ng	~1 x 10 <sup>-5</sup>

Data compiled from Barrick Lab protocols.[1]



## Table 2: Transformation Frequency of A. baylyi ADP1 with Genomic DNA

| DNA Concentration | Transformation Frequency | | :--- | :--- | | 2 µg/mL | ~1 x 10  $^{-3}$  to 1 x 10  $^{-2}$  |

Data compiled from Barrick Lab protocols.[1]

## **Experimental Protocols**

## Protocol 1: Standard Transformation of A. baylyi ADP1

This protocol is suitable for the transformation of both integrating PCR products and self-replicating plasmids.

#### Materials:

- · Acinetobacter baylyi ADP1 strain
- Luria-Bertani (LB) broth
- Transforming DNA (PCR product, plasmid, or genomic DNA)
- Selective and non-selective agar plates
- Sterile test tubes
- Shaking incubator (30°C)
- · Sterile glass beads

#### Procedure:

- Inoculation: Inoculate a single colony of A. baylyi ADP1 from a fresh plate into 5-10 mL of LB broth.
- Overnight Culture: Incubate the culture overnight at 30°C with shaking (140-200 RPM).[1]
- Transformation Mix: In a sterile test tube, combine:



- 1 mL of fresh LB broth
- ≥100 ng of transforming DNA
- 70 μL of the overnight A. baylyi ADP1 culture.[1]
- Incubation: Incubate the transformation mix for at least 3 hours, or ideally overnight, at 30°C with shaking.[1]
- · Plating:
  - Plate appropriate dilutions of the culture onto non-selective LB agar plates to determine the total number of viable cells.
  - Plate dilutions of the culture onto selective agar plates containing the appropriate antibiotic to select for transformants.
- Incubation: Incubate the plates overnight at 30°C.
- Analysis: Count the colonies on both selective and non-selective plates to calculate the transformation frequency. Successful transformation will be indicated by growth on the selective plates.[1]

### **Protocol 2: Puddle Transformation for Plasmids**

This method can be employed when higher transformation efficiency is required for plasmids. [1]

#### Materials:

- Acinetobacter baylyi ADP1 overnight culture
- Plasmid DNA
- Agar plate (with or without a nitrocellulose membrane)
- Sterile saline solution (0.9% NaCl)
- Selective agar plates

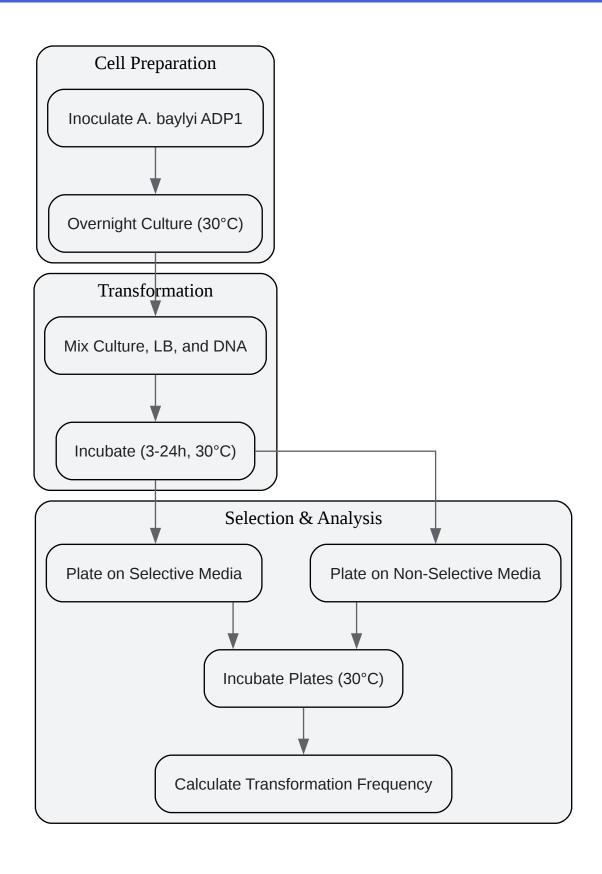


#### Procedure:

- Mix: In a microcentrifuge tube, mix 50 μL of an overnight culture of A. baylyi ADP1 with the plasmid DNA.
- Spotting: Spot the 50  $\mu$ L mixture onto the center of an agar plate. For easier cell collection, a nitrocellulose membrane can be placed on the agar surface before spotting.[1]
- Incubation: Incubate the plate overnight at 30°C, allowing the "puddle" of cells to grow.
- · Cell Collection:
  - If a membrane was used, transfer it to a tube containing 1 mL of sterile saline.
  - If no membrane was used, scrape the cells from the agar surface and resuspend them in
     1 mL of sterile saline.[1]
- Plating: Plate dilutions of the cell suspension onto selective agar plates.
- Incubation and Analysis: Incubate the plates overnight at 30°C and subsequently analyze the colonies.

## **Visualizations**

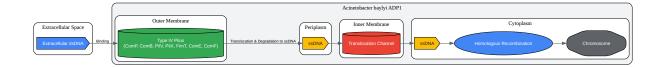




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Caption: Standard Transformation Workflow for Acinetobacter baylyi ADP1.





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Caption: Natural Transformation Pathway in Acinetobacter baylyi ADP1.

# Mechanism of Natural Transformation in A. baylyi ADP1

Acinetobacter baylyi ADP1 is naturally competent, meaning it can actively take up free DNA from the environment. This process is primarily mediated by a type IV pilus system. The key steps are:

- DNA Binding: Extracellular double-stranded DNA (dsDNA) is bound by the type IV pilus structure on the cell surface. This pilus is a complex assembly of proteins including ComP, ComB, PilV, PilX, FimT, and the accessory proteins ComE and ComF.[1]
- Translocation across the Outer Membrane: The bound DNA is then translocated across the
  outer membrane through the pilus channel. During this process, one strand of the DNA is
  degraded, and the other is passed into the periplasm as single-stranded DNA (ssDNA).
- Transport into the Cytoplasm: The ssDNA is then transported across the inner membrane into the cytoplasm via a translocation channel.
- Homologous Recombination: Once inside the cytoplasm, the ssDNA can be integrated into the bacterial chromosome through homologous recombination, provided there are regions of sequence similarity.



This highly efficient, natural transformation system makes A. baylyi ADP1 an ideal organism for various genetic and metabolic engineering applications.[2][4]

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